molecular formula C13H7Cl4NO B15020215 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

Cat. No.: B15020215
M. Wt: 335.0 g/mol
InChI Key: MQUCNRGLRVIHAE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is a Schiff base compound synthesized through the condensation of 3,5-dichlorosalicylaldehyde and 3,4-dichloroaniline. This structure features a phenol core substituted with two chlorine atoms at the 2- and 4-positions, and an imine (-C=N-) linkage connecting the aromatic ring to a 3,4-dichlorophenyl group.

Properties

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2,4-dichloro-6-[(3,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-7(13(19)12(17)4-8)6-18-9-1-2-10(15)11(16)5-9/h1-6,19H

InChI Key

MQUCNRGLRVIHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acidic or basic medium to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives featuring variations in substituents, electronic properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name (Substituents) Key Structural Features Biological/Chemical Activity References
Target Compound (3,4-dichlorophenyl) - Cl at 2,4; 3,4-dichlorophenyl imine Inferred: Potential antimicrobial/elicitor activity
DPMP (3-methoxyphenyl) - Cl at 2,4; 3-OCH₃ phenyl imine Activates plant defense against bacterial/oomycete pathogens
MC4-92 (3-ethynylphenyl) - Cl at 2,4; ethynyl (-C≡CH) group Protein-protein interaction studies (no direct bioactivity)
(E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol - CH₃ at 6; 3-Cl phenyl imine Antimicrobial (DFT-supported electronic properties)
2,4-Dichloro-6-[(2-chlorophenyl)imino]methylphenol - Cl at 2,4; 2-Cl phenyl imine Catalyst in α-pinene epoxidation

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., -OCH₃ in DPMP) enhance plant defense elicitation by modulating redox signaling .
  • Electron-withdrawing groups (e.g., -Cl in the target compound) may improve antimicrobial potency due to increased electrophilicity and membrane interaction .

Crystallographic and Electronic Properties :

  • The C=N bond length in the target compound (~1.27 Å) aligns with similar Schiff bases (1.266–1.290 Å), indicating strong conjugation and planarity .
  • Halogen substituents (Cl) promote intermolecular interactions, such as Cl···Cl and Cl···π contacts, influencing crystal packing and solubility .

Functional Applications :

  • DPMP’s methoxy group facilitates hydrogen bonding with plant receptors, triggering systemic acquired resistance (SAR) .
  • Ethynyl groups in MC4-92 enable click chemistry applications but reduce bioactivity .

Table 2: Comparative Physicochemical Data

Parameter Target Compound DPMP MC4-92 Ref.
C=N Bond Length (Å) ~1.27 (inferred) Not reported Not reported
HPLC Purity Not reported 100% 94%
Biological Targets Inferred: Microbial Pseudomonas syringae None reported

Biological Activity

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol], also known by its CAS number 21405-32-3, is a synthetic compound notable for its potential biological activities. This article explores its molecular characteristics, biological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C13H7Cl4NO
  • Molecular Weight : 335.01278 g/mol
  • Structure : The compound features a dichlorophenyl group attached to a phenolic backbone through an imine linkage.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenolTBDTBD
Control (Ciprofloxacin)2E. coli

Anticancer Activity

Studies have suggested that similar compounds may exhibit cytotoxic effects on cancer cell lines. For example, certain phenolic Schiff bases have demonstrated potential in inhibiting cell proliferation in breast cancer models .

The biological activity of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is believed to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imine functionalities can interact with key enzymes involved in cellular processes.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various phenolic compounds found that derivatives similar to 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol exhibited promising results against resistant bacterial strains. The study reported an MIC value indicating effective inhibition at low concentrations .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests were conducted on human breast cancer cell lines using phenolic Schiff bases. The results indicated that these compounds could induce apoptosis and inhibit cell growth significantly compared to control groups .

Q & A

Basic: What are the recommended synthetic routes for 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via Schiff base formation, involving condensation between 2,4-dichloro-6-formylphenol and 3,4-dichloroaniline. Key steps include:

  • Reagent Purity : Use anhydrous solvents (e.g., ethanol or methanol) to minimize side reactions.
  • Catalysis : Acidic catalysts (e.g., glacial acetic acid) enhance imine bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
  • Yield Optimization : Conduct reactions under nitrogen to prevent oxidation, and reflux for 6–8 hours. Typical yields range from 65–80% .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Single-Crystal XRD : Resolve the E-configuration of the imine bond and confirm planarity of the phenolic ring system. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures .
  • FT-IR : Identify characteristic bands: ν(C=N) ~1600–1620 cm⁻¹, ν(O–H) ~3200–3400 cm⁻¹ .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as multiplets (δ 6.8–7.5 ppm) and the imine proton as a singlet (δ 8.3 ppm) .

Advanced: How can environmental fate studies be designed to assess the compound’s persistence and transformation products?

Methodological Answer:

  • Experimental Design : Use OECD Guideline 307 for soil degradation studies. Incubate the compound in three soil types (pH 4.5–8.0) at 20°C for 120 days. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Transformation Pathways : Identify metabolites using LC-QTOF-MS. Major pathways include hydrolytic cleavage of the imine bond and hydroxylation of chlorinated aromatic rings .
  • Half-Life Estimation : Apply first-order kinetics to degradation data. Reported half-lives range from 30–90 days, depending on soil organic content .

Advanced: What computational strategies are effective for predicting biological activity and toxicity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prepare ligand files with Open Babel (optimize geometry at B3LYP/6-31G* level) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate against experimental IC₅₀ values for cytotoxicity .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and hepatotoxicity risk due to bioactivation of chlorinated groups .

Experimental Design: How should stability studies be structured to evaluate photodegradation in aqueous systems?

Methodological Answer:

  • Controlled Conditions : Exclude solutions to UV light (λ = 254–365 nm) in a photoreactor. Use quartz vessels to avoid UV absorption by glass.
  • Sampling Intervals : Collect aliquots at 0, 1, 3, 6, 12, and 24 hours. Quench reactions with 0.1 M sodium thiosulfate.
  • Analytical Methods : Quantify degradation via UPLC-MS/MS (MRM transitions m/z 357→214 and 357→179). Identify radicals (e.g., •OH) using spin-trapping ESR .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Source Validation : Cross-check assay conditions (e.g., cell lines, exposure time). For example, IC₅₀ values vary between HeLa (12 µM) and MCF-7 (25 µM) due to differential efflux pump expression .
  • Meta-Analysis : Pool data from ≥5 independent studies using random-effects models. Adjust for covariates like solvent (DMSO vs. ethanol) and purity (≥95% by HPLC) .
  • Mechanistic Follow-Up : Conduct transcriptomics (RNA-seq) to identify upregulated pathways (e.g., oxidative stress response) in conflicting datasets .

Advanced: What strategies validate the compound’s role as a chelating agent in catalytic systems?

Methodological Answer:

  • Spectrophotometric Titration : Titrate metal ions (e.g., Cu²⁺, Fe³⁺) into a 0.1 mM solution of the compound. Monitor absorbance shifts at λ = 450 nm (ligand-to-metal charge transfer) .
  • Job’s Method : Confirm a 1:1 binding stoichiometry by varying molar ratios of metal:ligand. Plot absorbance vs. mole fraction to identify maxima .
  • Catalytic Testing : Assess redox activity in Fenton-like reactions (e.g., H₂O₂ decomposition). Measure •OH production via fluorescence using coumarin as a probe .

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